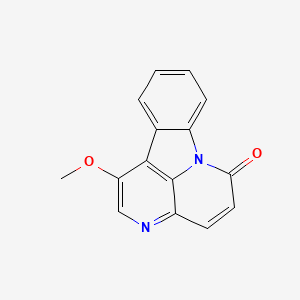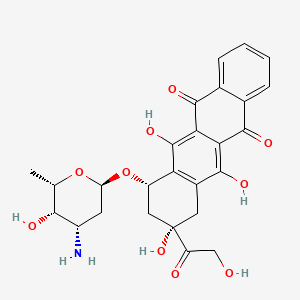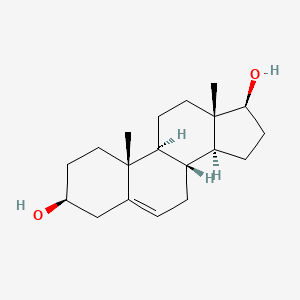
Androstenediol
作用机制
雄烯二醇通过作为睾酮生物合成的中间体发挥作用。 它通过 3-羟基类固醇脱氢酶将 3-β 羟基氧化为 3-酮基,转化为睾酮 . 参与的分子靶点和途径包括雄激素受体和雌激素受体,它在这些受体上表现出弱的雄激素和雌激素活性 .
生化分析
Biochemical Properties
Androstenediol participates in several biochemical reactions, primarily as an intermediate in steroidogenesis. It is synthesized from dehydroepiandrosterone (DHEA) through the action of 17β-hydroxysteroid dehydrogenase. This compound can be further converted to testosterone by 3β-hydroxysteroid dehydrogenase. It interacts with various enzymes, including aromatase, which converts it to estradiol, and 5α-reductase, which converts it to dihydrotestosterone (DHT). These interactions highlight the compound’s role in maintaining the balance between androgenic and estrogenic activities in the body .
Cellular Effects
This compound influences various cellular processes, including cell proliferation, differentiation, and apoptosis. It has been shown to stimulate the immune system and enhance the proliferation of certain cell types, such as endometrial cells. This compound modulates cell signaling pathways, including the PI3K-AKT and MAPK-ERK pathways, which are crucial for cell survival and proliferation. Additionally, it affects gene expression by binding to estrogen receptors (ERα and ERβ) and androgen receptors, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various receptors and enzymes. It binds to estrogen receptors with moderate affinity, influencing gene expression and cellular responses. This compound also interacts with androgen receptors, albeit with lower affinity compared to testosterone. It can activate or inhibit enzymes such as aromatase and 5α-reductase, thereby modulating the synthesis of other steroid hormones. These interactions result in changes in gene expression, enzyme activity, and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can undergo degradation through enzymatic processes. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term modulation of physiological processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can stimulate immune function and enhance cell proliferation. At higher doses, this compound can exhibit toxic effects, including liver damage and hormonal imbalances. Studies have shown that there is a threshold dose beyond which the adverse effects become significant. These findings underscore the importance of careful dosage regulation when using this compound in therapeutic settings .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to steroidogenesis. It is synthesized from dehydroepiandrosterone (DHEA) and can be converted to testosterone or estradiol through the action of specific enzymes. The compound interacts with enzymes such as 17β-hydroxysteroid dehydrogenase, 3β-hydroxysteroid dehydrogenase, and aromatase. These interactions influence the levels of various metabolites and the overall metabolic flux within the steroidogenic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It can bind to sex hormone-binding globulin (SHBG) and albumin, which facilitate its transport in the bloodstream. The distribution of this compound within tissues is influenced by its affinity for these binding proteins and its ability to cross cell membranes. These factors determine the localization and accumulation of this compound in various tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be found in the cytoplasm, where it interacts with cytoplasmic receptors and enzymes. Additionally, this compound can translocate to the nucleus, where it influences gene expression by binding to nuclear receptors. The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments within the cell .
准备方法
雄烯二醇由脱氢表雄酮衍生而来,通过 17-羟基类固醇脱氢酶的作用,将 17-酮基还原而成。 然后通过 3-羟基类固醇脱氢酶将 3-β 羟基氧化为 3-酮基,转化为睾酮 . 工业生产方法通常涉及利用改造的结核分枝杆菌菌株对植物甾醇进行微生物转化 .
化学反应分析
雄烯二醇会发生多种类型的化学反应:
取代: 雄烯二醇可以发生取代反应,尤其是在羟基处。
这些反应中常用的试剂和条件包括酶,例如 17-羟基类固醇脱氢酶和 3-羟基类固醇脱氢酶 . 这些反应形成的主要产物包括睾酮和其他雄激素 .
科学研究应用
雄烯二醇有几种科学研究应用:
化学: 它用作合成各种类固醇激素的中间体。
生物学: 雄烯二醇因其在睾酮生物合成中的作用及其对免疫系统的影响而被研究.
相似化合物的比较
雄烯二醇类似于其他类固醇激素,例如雄烯二酮、脱氢表雄酮和睾酮。 它比雄烯二酮雄激素活性弱,已被发现可以刺激免疫系统 . 它还具有与脱氢表雄酮和 3β-雄甾烷二醇相似的强效雌激素活性 .
类似化合物
- 雄烯二酮
- 脱氢表雄酮
- 睾酮
- 3β-雄甾烷二醇
属性
IUPAC Name |
(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-17,20-21H,4-11H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADHLRWLCPCEKT-LOVVWNRFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC=C4C3(CCC(C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Record name | androstenediol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Androstenediol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022609 | |
| Record name | Androstenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Androstenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
521-17-5 | |
| Record name | Androstenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androstenediol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androstenediol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01524 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Androstenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Androst-5-ene-3-β,17-β-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANDROSTENEDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95PS51EMXY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Androstenediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003818 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


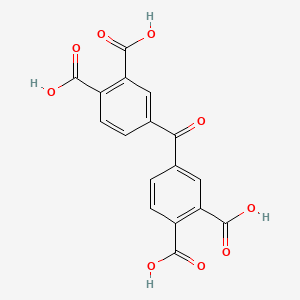
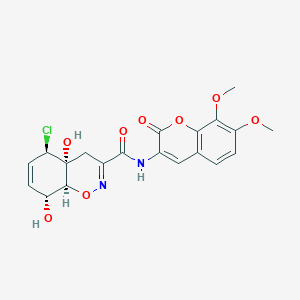

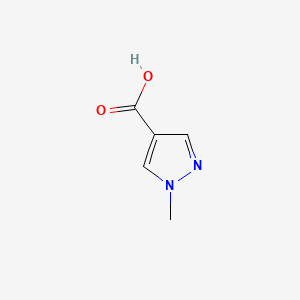
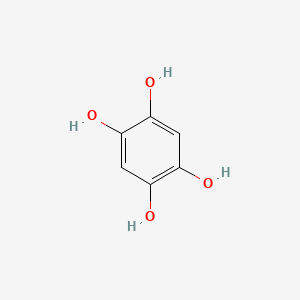
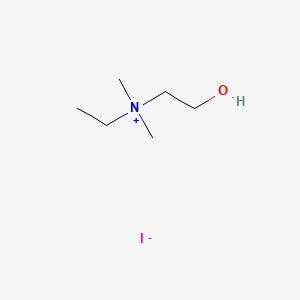
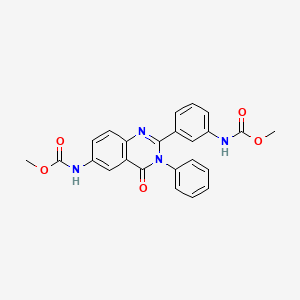
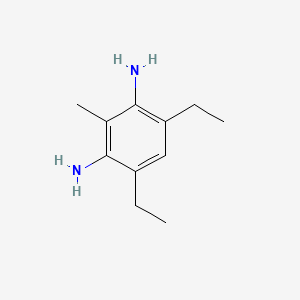
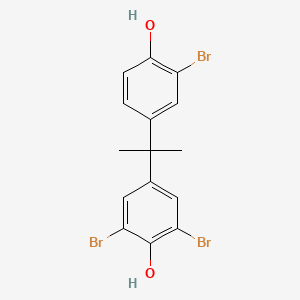

![6-[N-(4-Bromo-3-methylphenyl)amino]-7-methylthio-5,8-quinolinedione](/img/structure/B1197364.png)
